![molecular formula C9H7NO2S B1455970 Methyl thieno[2,3-C]pyridine-7-carboxylate CAS No. 1078167-97-1](/img/structure/B1455970.png)

Methyl thieno[2,3-C]pyridine-7-carboxylate

Vue d'ensemble

Description

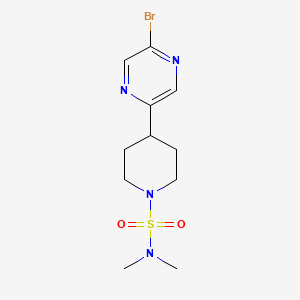

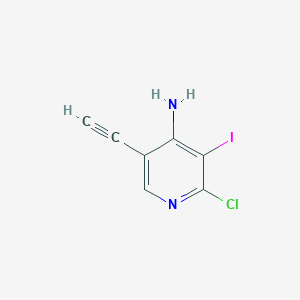

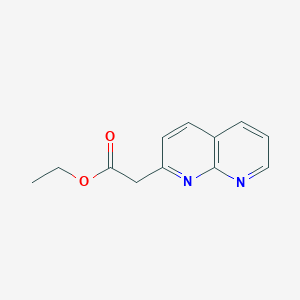

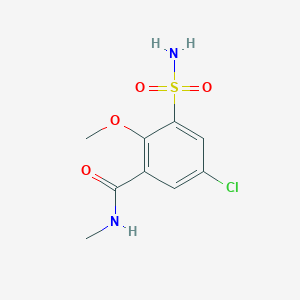

“Methyl thieno[2,3-C]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H7NO2S . It is a solid substance and its CAS Number is 1078167-97-1 .

Molecular Structure Analysis

The molecular structure of “Methyl thieno[2,3-C]pyridine-7-carboxylate” is characterized by a bicyclic heteroaromatic motif, which is frequently used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Physical And Chemical Properties Analysis

“Methyl thieno[2,3-C]pyridine-7-carboxylate” is a solid substance . Its molecular weight is 193.23 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Kinase Inhibitors

The thieno[2,3-c]pyridine scaffold, which includes Methyl thieno[2,3-C]pyridine-7-carboxylate, is frequently used as ATP-mimetic kinase inhibitors . In a study, a diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs . They identified a hit compound bearing the thieno[2,3-c]pyridine moiety and developed potent inhibitors of the GRK2 kinase .

Development of Kinase Inhibitors

The bicyclic thieno[2,3-c]pyridine system, including Methyl thieno[2,3-C]pyridine-7-carboxylate, has been used as a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Optimization of Molecules

The thieno[2,3-c]pyridine scaffold can be optimized by growing from the meta-position of the pendant phenethyl moiety towards the solvent or by introducing a substituent in the 4-position .

Synthesis of Heterocyclic Systems

Methyl thieno[2,3-C]pyridine-7-carboxylate can be used in the synthesis of functionally substituted heteroaromatic compounds as potential pharmaceuticals . The synthesized compounds were screened for their in vitro antitumor activity .

Therapeutic Activity

Several annulated pyridines, including thieno[2,3-c]pyridines, possess a broad spectrum of therapeutic activity . They have been found to be protectors against gastric erosions, coronary vasodilator and blood heightening agents . They also proved to be tuberculastatic, antiviral, fungicidal, insecticidal, and pesticidal agents .

Anti-Diabetic Activity

Many thienopyridines, including Methyl thieno[2,3-C]pyridine-7-carboxylate, have been evaluated pharmacologically and they have shown activity against diabetes mellitus .

Orientations Futures

Propriétés

IUPAC Name |

methyl thieno[2,3-c]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOVKWZLJSUSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[2,3-C]pyridine-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

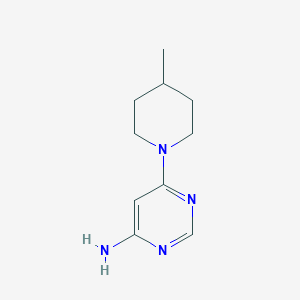

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)